molecular formula C13H23NO3 B2763761 Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 1823268-34-3

Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B2763761
CAS No.: 1823268-34-3
M. Wt: 241.331
InChI Key: MKWIKFJAUQCTMU-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (molecular formula: C₁₃H₂₃NO₃; molecular weight: 241.33 g/mol) is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at the bridgehead and a hydroxyl group at the 7-position of the nonane ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, enhancing stability and solubility during synthesis .

Properties

IUPAC Name

tert-butyl 8-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-4-6-13(14)7-5-10(15)9-13/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWIKFJAUQCTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Potential

Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of azaspiro compounds can exhibit significant activity against various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity
Recent studies have shown that azaspiro compounds can induce apoptosis in cancer cells. For instance, a derivative of this compound was tested against human cancer cell lines and demonstrated cytotoxic effects, suggesting its potential as an anticancer agent .

Organic Synthesis

2.1 Building Block in Synthesis

This compound serves as an important building block in organic synthesis. Its unique spirocyclic structure allows for the creation of complex molecules through various synthetic pathways.

Synthetic Applications:

  • Synthesis of Other Spiro Compounds: The compound can be used to synthesize other spiro compounds through reactions such as cyclization and functional group modifications.
  • Chiral Synthesis: Its chiral nature makes it useful in asymmetric synthesis, providing a means to produce enantiomerically pure compounds .

Material Science

3.1 Polymerization Studies

The compound's ability to participate in polymerization reactions opens avenues for developing new materials with tailored properties. Research has explored the incorporation of azaspiro structures into polymer matrices to enhance mechanical properties and thermal stability.

Application Example:
A study demonstrated that polymers incorporating this compound exhibited improved tensile strength and resistance to thermal degradation compared to conventional polymers .

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides steric hindrance that can influence binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on its specific interactions with the active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Tert-butyl 7-methylene-1-azaspiro[4.4]nonane-1-carboxylate (4y)
  • Structure : Replaces the hydroxyl group with a methylene moiety.
  • Synthesis : Synthesized via Pd-catalyzed aza-Heck cyclization (68% yield) as a colorless oil .
  • Properties: Exists as a 7:3 mixture of rotamers at room temperature.
Tert-butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate 7,7-dioxide (20k)
  • Structure : Incorporates a sulfone group (thia and dioxide) at the 7-position.
  • Synthesis : Achieved in 78% yield as a white powder (m.p. 69–70°C) .
  • Properties : The sulfone group increases polarity and electron-withdrawing effects, which may enhance solubility in polar solvents and alter metabolic stability compared to the hydroxyl analog .
Tert-butyl 6-methyl-1-azaspiro[4.4]nonane-1-carboxylate (3.68)
  • Structure : Features a methyl group at the 6-position.
  • Synthesis : Produced as a clear oil in 60% yield via FCC purification .

Ring System Variations

Tert-butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f)
  • Structure: Spiro[4.5]decane system (vs. spiro[4.4]nonane in the target compound).
  • Synthesis : 76% yield as a white solid (m.p. 89–90°C) .
Tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
  • Structure: Spiro[3.5]nonane system with an additional nitrogen and oxo group.
  • Properties : The oxo group increases polarity, while the diaza system enables dual hydrogen-bonding interactions, contrasting with the single nitrogen in the target compound .

Functional Group and Heteroatom Variations

Tert-butyl (5R)-2,7-diazaspiro[4.4]nonane-2-carboxylate (JR-0951)
  • Structure : Contains two nitrogen atoms in the spiro system.
Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate
  • Structure : Substitutes the hydroxyl group with an amine.
  • Properties: The amino group offers nucleophilic reactivity and pH-dependent charge, enabling diverse chemical modifications compared to the hydroxyl analog .

Comparative Analysis Table

Compound Name Substituent/Ring Variation Physical State Yield (%) Key Features
Target Compound 7-hydroxy, spiro[4.4]nonane Solid (min 97% purity) - Hydrogen-bond donor, protein degrader building block
4y () 7-methylene, spiro[4.4]nonane Colorless oil 68 Rotameric mixture, no H-bonding
20k () 7-thia-7,7-dioxide, spiro[4.4] White powder 78 Sulfone enhances polarity and stability
3.68 () 6-methyl, spiro[4.4]nonane Clear oil 60 Increased lipophilicity
20f () spiro[4.5]decane, 8-thia White solid 76 Larger ring system reduces strain
JR-0951 () diazaspiro[4.4]nonane Not reported 98 Dual nitrogen for enhanced H-bonding

Biological Activity

Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (CAS Number: 1823268-34-3) is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H23_{23}NO3_3
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC(C12CCCC2)O

The compound features a spirocyclic structure, which is characteristic of many biologically active compounds, particularly in the field of medicinal chemistry.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, it can be contextualized within the broader category of azaspiro compounds known for various pharmacological effects.

Potential Pharmacological Effects

  • Antitumor Activity : Compounds related to the Cephalotaxus alkaloids, which include azaspiro structures, have demonstrated significant antitumor activity. For instance, homoharringtonine, a well-studied alkaloid from Cephalotaxus, has been shown to inhibit protein synthesis and exhibit potent effects against leukemia cells .
  • Antimicrobial Properties : Azaspiro compounds have also been explored for their antimicrobial properties. While specific studies on this compound are scarce, the general class has shown promise in inhibiting bacterial growth .
  • Neuroprotective Effects : Some azaspiro compounds have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study: Antileukemic Activity of Cephalotaxus Alkaloids

A study published in PubMed Central highlighted the antileukemic properties of Cephalotaxus alkaloids, particularly focusing on their mechanism of action involving ribosomal inhibition . While this compound itself has not been tested extensively in this context, its structural similarity to these alkaloids suggests potential for similar biological activities.

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological Activity
Homoharringtonine100982-33-0Antileukemic
Cephalotaxine475-48-3Antitumor
This compound1823268-34-3Potential antitumor and antimicrobial

Q & A

Q. What precautions are critical for handling this compound in aqueous environments?

  • Protocols :
  • Moisture Control : Store under argon with molecular sieves (4Å) to prevent ester hydrolysis.
  • PPE : Wear nitrile gloves and safety goggles; compound is a severe eye irritant (UN GHS Category 1) .

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